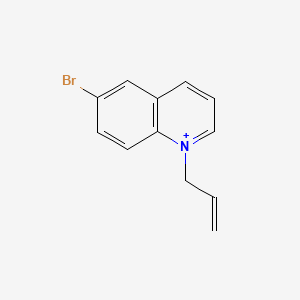

1-Allyl-6-bromoquinolinium

Description

1-Allyl-6-bromoquinolinium is a brominated quinoline derivative characterized by an allyl group at the 1-position and a bromine atom at the 6-position of the quinoline ring. Its molecular formula is C₁₂H₁₁BrN, and it is primarily utilized as a pharmaceutical intermediate due to its structural versatility in drug design. The compound’s reactivity stems from the electron-withdrawing bromine atom and the conjugated π-system of the quinoline scaffold, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula |

C12H11BrN+ |

|---|---|

Molecular Weight |

249.131 |

IUPAC Name |

6-bromo-1-prop-2-enylquinolin-1-ium |

InChI |

InChI=1S/C12H11BrN/c1-2-7-14-8-3-4-10-9-11(13)5-6-12(10)14/h2-6,8-9H,1,7H2/q+1 |

InChI Key |

SAGWFDIHVLNITH-UHFFFAOYSA-N |

SMILES |

C=CC[N+]1=CC=CC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bromine placement (e.g., 3-Br vs. 6-Br) alters electronic distribution, affecting reactivity. For example, 1-(3-Bromoquinolin-6-yl)ethanone shows reduced steric hindrance compared to this compound, favoring its use in acetylative coupling reactions .

- The addition of functional groups like acetamide (as in analogs) enhances antiproliferative activity, with IC₅₀ values as low as 5.4 μM .

Efficiency Comparison :

- NBS-mediated bromination () achieves high regioselectivity but requires careful control of reaction time and solvent polarity .

Physicochemical Properties

| Property | This compound | 1-(3-Bromoquinolin-6-yl)ethanone | 6-Amino-5-bromoquinoxaline |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₁BrN | C₁₁H₈BrNO | C₈H₆BrN₃ |

| Appearance | Not reported | White powder | Not reported |

| Applications | Pharmaceutical intermediate | Pharmaceuticals, skincare | Chemical synthesis |

Insights :

- The acetyl group in 1-(3-Bromoquinolin-6-yl)ethanone improves crystallinity, facilitating purification .

- 6-Amino-5-bromoquinoxaline’s amino group enables hydrogen bonding, enhancing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.